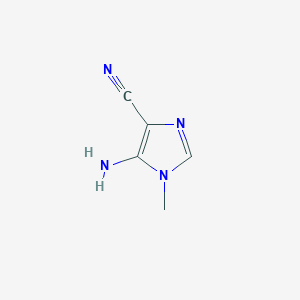

5-Amino-4-cyano-1-methylimidazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-1-methylimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-3-8-4(2-6)5(9)7/h3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXOWXJOPXMTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27700-58-9 | |

| Record name | 5-amino-1-methyl-1H-imidazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Amino 4 Cyano 1 Methylimidazole

Classical Approaches to Imidazole (B134444) Synthesis

Classical methods for synthesizing the imidazole core, including the specific derivative 5-Amino-4-cyano-1-methylimidazole, have traditionally relied on multi-step sequences starting from acyclic precursors. A common and long-standing approach involves the use of diaminomaleonitrile (B72808) (DAMN) as a key starting material. tandfonline.comoiccpress.com

One established route begins with the reaction of DAMN with triethyl orthoformate to produce an imidate intermediate, specifically ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate. tandfonline.comoiccpress.com This intermediate can then be reacted with an appropriate amine. For the synthesis of 1-substituted-5-amino-4-cyanoimidazoles, this involves reacting the imidate with a primary amine. The resulting N-substituted-N′-[2-amino-1,2-dicyanovinyl]formamidine undergoes base-catalyzed intramolecular cyclization to yield the desired imidazole ring. tandfonline.comresearchgate.net The choice of base is critical; stronger bases like potassium hydroxide (B78521) tend to favor the formation of the 5-amino-4-cyanoimidazole product. tandfonline.comresearchgate.net

These classical syntheses, while effective, often require multiple steps, purification of intermediates, and the use of conventional heating methods, which can translate to longer reaction times and increased energy consumption. The van Leusen imidazole synthesis, another classical method, utilizes tosylmethylisocyanide (TosMIC) and an aldimine in a [3+2] cycloaddition to form the imidazole ring, providing a versatile route to various substituted imidazoles. nih.govsemanticscholar.org

Modern Synthetic Strategies

In response to the growing need for sustainable chemical manufacturing, modern synthetic strategies have focused on improving the efficiency and environmental footprint of imidazole synthesis. These methods prioritize shorter reaction times, milder conditions, higher yields, and the reduction of hazardous waste.

Green Chemistry Techniques

Green chemistry principles have been successfully applied to the synthesis of this compound and its analogs, leading to the development of several innovative techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.orgmdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with a significant increase in product yield. mdpi.commdpi.com This technique has been effectively used for synthesizing a variety of imidazole derivatives. medchemexpress.cnnih.gov

For instance, the synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles has been achieved through a microwave-assisted three-component reaction involving aminomalononitrile, trimethyl orthoacetate, and α-amino acids. nih.gov This method proceeds rapidly under controlled temperature and pressure in a sealed vessel, offering high efficiency. nih.gov The use of microwave irradiation provides uniform and controlled heating, which can enhance reaction rates and selectivity, minimizing the formation of byproducts. mdpi.com Research on the synthesis of related 3-amino-1,2,4-triazoles demonstrated that optimizing conditions such as temperature, reagent ratios, and catalyst concentration under microwave heating leads to maximal yields, a principle applicable to imidazole synthesis. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Substituted Pyrroles (Analogous Heterocycles)

| Product (R¹ Group) | Conventional Method Yield | Microwave-Assisted Yield |

| 1a (CH₂Ph) | 23% | 86% |

| 1b (CH₂(4-PhOH)) | 24% | 82% |

| Data adapted from a study on substituted pyrrole (B145914) synthesis, illustrating the typical efficiency gains of microwave irradiation over conventional heating for heterocyclic compounds. mdpi.com |

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents and catalysts in organic synthesis. researchgate.netmdpi.com Their negligible vapor pressure, high thermal stability, and tunable solubility make them attractive alternatives to volatile organic solvents. researchgate.netacs.org Imidazolium-based ionic liquids, in particular, have been employed as effective media for a variety of organic transformations, including the synthesis of heterocyclic compounds. nih.govresearchgate.net

In the context of imidazole synthesis, ILs can act as both the solvent and a promoter for the reaction. For example, Brønsted acidic ionic liquids like methyl imidazolium (B1220033) hydrogen sulfate (B86663) ([Hmim][HSO4]) can catalyze multi-component reactions, such as the Strecker synthesis of α-aminonitriles, under mild, solvent-free conditions. researchgate.net Basic ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([bmim][OH]) have been shown to efficiently catalyze condensation reactions to form various heterocycles in high yields at room temperature. nih.gov The use of ILs simplifies product isolation, as the ionic liquid phase containing the catalyst can often be separated from the product by simple extraction and reused in subsequent reactions. researchgate.netnih.gov

Conducting reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. The synthesis of 5-amino-1-aryl-4-cyanoimidazoles has been successfully achieved under solvent-free conditions by reacting aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine with a base. oiccpress.comoiccpress.comresearchgate.net

Mechanochemistry, which involves inducing reactions by mechanical force such as grinding or milling, represents a further evolution of solvent-free synthesis. researchgate.nettaltech.ee This technique can promote reactions between solid-state reactants, often with minimal or no solvent (liquid-assisted grinding). Mechanochemical methods have been developed for various C-N bond-forming reactions, including amide synthesis using coupling reagents, which demonstrates the power of this approach for constructing complex molecules. acs.orgacs.org A mechanochemical method for preparing 5-amino-4-cyanoxazoles, a related heterocyclic system, from 2-amido-3,3-dichloroacrylonitriles and amines has been reported, achieving high yields in as little as 10 minutes of milling. researchgate.net This highlights the potential for developing a similar, highly efficient mechanochemical route for this compound.

The use of efficient and reusable catalysts is fundamental to green synthetic strategies. In the synthesis of 5-amino-4-cyanoimidazole derivatives, several types of catalysts have been employed to enhance reaction rates and selectivity under environmentally benign conditions.

Heterogeneous acid catalysts, such as silica (B1680970) sulfuric acid, have proven effective for the synthesis of the formamidine (B1211174) precursors to 5-amino-1-aryl-4-cyanoimidazoles. oiccpress.comoiccpress.comresearchgate.net These solid-supported catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times without significant loss of activity, making the process more economical and sustainable. researchgate.net

Metal-free catalysis offers an alternative that avoids contamination of the product with potentially toxic metal residues. mdpi.com Nitric acid has been used as a metal-free catalyst and oxidant in the microwave-assisted, one-step synthesis of dicyano-imidazoles from aldehydes and diaminomaleonitrile. semanticscholar.org Furthermore, copper(II) complexes have been shown to act as catalysts that activate the cyano group of 4,5-dicyano-1-methylimidazole towards alcoholysis, forming carboximidate complexes. mdpi.comresearchgate.net This catalytic activation suggests a pathway for further functionalization of the cyano group in the target molecule.

Table 2: Solvent-Free Synthesis of 5-Amino-1-aryl-4-cyanoimidazoles

| Starting Amidine | Base | Conditions | Yield |

| Amidine 2a | KOH | Room Temp, 1h | 93% |

| Amidine 2b | KOH | Room Temp, 1h | 90% |

| Amidine 2c | KOH | Room Temp, 1h | 85% |

| Amidine 2d | KOH | Room Temp, 1h | 88% |

| Data adapted from a study on the cyclization of various N-aryl-N′-[2-amino-1,2-dicyanovinyl]formamidines. oiccpress.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While specific MCRs leading directly to this compound are not extensively detailed in the provided results, the synthesis of related polysubstituted imidazoles and other heterocyclic systems through MCRs highlights the potential of this strategy. researchgate.netbohrium.comacs.org For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through the condensation of a 1,2-diketone, an aryl nitrile, and a primary amine. researchgate.net Similarly, iodine-catalyzed MCRs have been developed for the preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov These examples underscore the adaptability of MCRs for constructing substituted five-membered heterocycles and suggest that a similar approach could be tailored for the synthesis of this compound.

A notable example of a related one-pot synthesis is the preparation of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This is achieved through a three-component reaction of aromatic aldehydes, malononitrile, and 3-methyl-1-phenyl-2-pyrazolin-5-one. bohrium.com The development of MCRs often involves the use of catalysts to promote the reaction cascade. For example, L-proline and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed as organocatalysts in the synthesis of various polysubstituted pyrans and benzenes. beilstein-journals.org

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Three-component reaction | Aromatic aldehyde, malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-one | HTMAB, water | 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole | bohrium.com |

| Four-component reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | Microwave irradiation, ethanol | Pyridine (B92270) derivatives | acs.org |

| Multicomponent reaction | Benzoylacetonitriles, arylhydrazines, diaryl diselenides | Iodine, MeCN, reflux | 5-amino-4-(arylselanyl)-1H-pyrazoles | nih.gov |

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of this compound and its derivatives. These methods typically involve the formation of the imidazole ring from acyclic precursors.

Base-catalyzed cyclization is a prominent method for synthesizing 5-amino-4-cyanoimidazoles. researchgate.nettandfonline.com This strategy often utilizes amidine intermediates which undergo intramolecular cyclization in the presence of a base to form the imidazole ring. For example, (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine can be cyclized to 5-amino-4-(cyanoformimidoyl)-1H-imidazole in the presence of a base. rsc.orgrsc.org The choice of the base can influence the reaction outcome. While weaker bases may lead to the formation of 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles, stronger bases like potassium hydroxide can afford the desired 5-amino-4-cyano-1-arylimidazoles directly. researchgate.nettandfonline.com

The reaction of aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine with a base can yield either a 1,5-diamino-4-cyanoimidazole or a 1,5-diamino-4-(cyanoformimidoyl)imidazole depending on the reaction conditions and the nature of the base. researchgate.net A suspension of 5-amino-4-cyanoformimidoylimidazole in aqueous potassium hydroxide solution can be stirred at room temperature to yield the corresponding 5-amino-4-cyanoimidazole. tandfonline.com

| Starting Material | Base | Product | Reference |

| (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine | Barium hydroxide | 5-Amino-4-(cyanoformimidoyl)-1H-imidazole | researchgate.net |

| Aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine | DBU | 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles | researchgate.nettandfonline.com |

| Aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine | Potassium hydroxide | 5-amino-4-cyano-1-arylimidazoles | researchgate.nettandfonline.com |

| 5-amino-4-cyanoformimidoylimidazole | Potassium hydroxide | 5-amino-4-cyanoimidazole | tandfonline.com |

Amidine-based cyclization is a versatile and widely employed strategy for the synthesis of the 5-amino-4-cyanoimidazole core. researchgate.nettandfonline.comasianpubs.org This method typically starts from readily available precursors. For instance, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate can be reacted with aromatic amines to produce N-aryl-N′-[2-amino-1,2-dicyanovinyl]formamidines. researchgate.net These amidine intermediates can then be cyclized under basic conditions to yield the target imidazole derivatives. researchgate.nettandfonline.com

The reaction of amidines with a strong base generally leads to the formation of 5-amino-4-cyanoimidazoles. tandfonline.comasianpubs.org A noteworthy aspect of this methodology is the influence of the base on the final product. Treatment of N-aryl-N′-[2-amino-1,2-dicyanovinyl]formamidines with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature results in the formation of 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles in high yields. researchgate.net In contrast, using an aqueous potassium hydroxide solution leads to the formation of 5-amino-4-cyano-1-arylimidazoles. researchgate.nettandfonline.com This highlights the tunability of the reaction to selectively synthesize different imidazole derivatives. Furthermore, a bicyclization of 4-cyano-1,2-diketones with amidines has been reported for the construction of tetrahydro-5H-imidazo[4,5-b]pyridin-5-ones, showcasing the broader applicability of amidines in heterocyclic synthesis. nih.gov

Derivatization for Synthetic Utility

The functional groups of this compound, namely the amino and cyano moieties, provide avenues for further chemical transformations, enhancing its synthetic utility.

The cyano group in this compound is a versatile handle for various functional group interconversions. While direct examples for this specific molecule are not abundant in the provided search results, general reactions of the cyano group are well-established. For instance, the hydrolysis of a cyano group can lead to a carboxamide and subsequently to a carboxylic acid. thieme-connect.de This transformation is exemplified by the conversion of 4-cyanoimidazole-5-carboxamide to 5-aminoimidazole-4-carboxamide (B1664886) hydrochloride via hydrolysis with sodium hydroxide followed by acidification. google.com

The cyano group is susceptible to nucleophilic attack, a reaction that can be exploited for the synthesis of more complex heterocyclic systems. A key example is the copper-stimulated alcoholysis of a cyano group in 4,5-dicyano-1-methylimidazole. mdpi.comresearchgate.net In the presence of a copper(II) salt and an alcohol solvent (ethanol or methanol), one of the cyano groups undergoes nucleophilic addition of the alcohol molecule to form a carboximidate ligand. mdpi.comresearchgate.net This resulting imidate can then chelate to the copper center. mdpi.com This reaction demonstrates the activation of the cyano group towards nucleophilic addition by a Lewis acidic metal center. mdpi.com

| Reactant | Reagent | Product | Conditions | Reference |

| 4,5-dicyano-1-methylimidazole | CuCl₂, Ethanol | [CuCl₂(5-cyano-4-C(OEt)N-1-methylimidazole)(EtOH)] | Stirring, 5 °C | mdpi.com |

| 4,5-dicyano-1-methylimidazole | CuBr₂, Methanol | [Cu₂(µ-Br)₂Br₂(5-cyano-4-C(OMe)N-1-methylimidazole)₂] | - | mdpi.com |

This reactivity opens up possibilities for introducing a variety of substituents by using different nucleophiles, thereby expanding the synthetic utility of this compound and its derivatives.

Regioselectivity in Synthesis of this compound

The synthesis of substituted imidazoles, including this compound, often contends with the challenge of regioselectivity, where multiple isomers can be formed from a single reaction. The arrangement of substituents on the imidazole ring is critical as it dictates the compound's chemical properties and biological activity. Therefore, controlling the formation of specific regioisomers and accurately assigning their structures are paramount in the synthetic strategy.

Control of Isomeric Product Formation

The formation of specific isomers of substituted imidazoles can be controlled by several strategic approaches, including the choice of starting materials, catalysts, and reaction conditions.

One effective method involves the base-catalyzed cyclization of amidines. For instance, the synthesis of 5-amino-4-cyanoimidazoles can be achieved from N-aryl-N′-[2-amino-1,2-dicyanovinyl]formamidines. The choice of base in this reaction is crucial for directing the cyclization pathway. When a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used at room temperature, the reaction yields 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles. researchgate.net In contrast, employing a weaker base such as a potassium hydroxide solution leads to the formation of the desired 5-amino-4-cyano-1-arylimidazoles. researchgate.net This demonstrates how the reaction environment can be manipulated to favor the formation of a specific isomeric product.

Another strategy to achieve regiocontrol is through substituent-directed cyclization. In the synthesis of related imidazole systems from diaminomaleonitrile (DAMN)-based imines, the presence of a particular functional group on a reactant can guide the reaction to a specific outcome. Research has shown that a 2-hydroxyaryl group on a benzylidene imine intermediate can act as an internal catalyst. nih.gov This group facilitates an intramolecular proton transfer during the cycloadduct stage of the reaction, which in turn directs the mechanism towards the exclusive formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, preventing the formation of other potential isomers like 1,2-dihydropyrazines. nih.gov

The reaction conditions, including the choice of catalyst and solvent, also play a significant role. For example, in the synthesis of pyrrolo[2,3-d]pyrimidines from alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates, a highly regioselective one-pot acetoxylation was achieved under transition-metal-free conditions using NaI. researchgate.net Similarly, the use of microwave irradiation has been shown to significantly influence the regioselectivity in the cyclization of pyrazole (B372694) derivatives, suggesting its potential applicability in imidazole synthesis to control isomeric outcomes. rsc.orgkfas.org.kw

| Starting Material | Reagent/Catalyst | Product | Ref |

| N-aryl-N′-[2-amino-1,2-dicyanovinyl]formamidines | DBU | 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles | researchgate.net |

| N-aryl-N′-[2-amino-1,2-dicyanovinyl]formamidines | Potassium Hydroxide | 5-amino-4-cyano-1-arylimidazoles | researchgate.net |

| 2-hydroxybenzylidene imines and aromatic aldehydes | Triethylamine | 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | nih.gov |

Regioisomeric Assignments in Cyanoimidazoles

Once a synthesis yields a mixture of isomers or even a single product where the regiochemistry is uncertain, unambiguous structural assignment is crucial. Several analytical techniques are employed to differentiate and identify regioisomers of cyanoimidazoles.

A primary method for regioisomeric assignment is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through nuclear Overhauser effect (NOE) studies. umich.edu NOE is a phenomenon where the transfer of nuclear spin polarization from one nucleus to another through space can be observed. This effect is distance-dependent, allowing for the determination of the spatial proximity of different atoms within a molecule. For cyanoimidazole derivatives, NOE studies on monocyanoimidazoles, often obtained after hydrolysis and decarboxylation of ester precursors, can definitively establish the relative positions of substituents on the imidazole ring. umich.edulookchem.com

In addition to NOE, the chemical shifts (δ) of specific groups in the ¹H NMR spectrum can provide strong evidence for regioisomeric assignment. For N-methylated cyanoimidazoles, the chemical shift of the N-methyl group is particularly informative. umich.edulookchem.com It has been observed that the N-methyl protons of an isomer with a neighboring ester or acid group at the 5-position will appear at a different chemical shift compared to the isomer where these groups are located elsewhere. umich.edu For example, the chemical shifts of N-methyl groups in ethyl N-methyl-cyanoimidazolecarboxylates are different for the 4- and 5-substituted regioisomers, allowing for their differentiation. umich.edu

| Analytical Method | Principle | Application in Cyanoimidazoles | Ref |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Measures through-space interactions between nuclei, which is distance-dependent. | Used on monocyanoimidazoles to determine the spatial relationship between protons and thus confirm the positions of substituents on the imidazole ring. | umich.edulookchem.com |

| ¹H NMR Chemical Shift Analysis | The electronic environment of a nucleus determines its resonance frequency (chemical shift). | Comparing the chemical shifts of N-methyl groups allows for the differentiation of regioisomers, as the position of other substituents (e.g., ester, cyano) influences the electronic environment of the methyl group. | umich.edulookchem.com |

Ultimately, the combination of controlled synthetic strategies and robust analytical methods for regioisomeric assignment enables the specific and reliable production of this compound and its derivatives for further application.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of "5-Amino-4-cyano-1-methylimidazole". By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the amino group, and the imidazole (B134444) ring.

The N-methyl group (N-CH₃) protons typically appear as a sharp singlet in the upfield region of the spectrum. The protons of the amino group (-NH₂) would likely present as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The imidazole ring has one proton at the C2 position, which is expected to resonate as a singlet in the downfield region, characteristic of aromatic or heteroaromatic protons.

Based on data from structurally related imidazole derivatives rsc.orgrsc.org, a predicted ¹H NMR data table is presented below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.4 - 3.8 | Singlet |

| NH₂ | 5.0 - 7.0 (broad) | Singlet |

| Imidazole C2-H | 7.5 - 8.1 | Singlet |

| Predicted data based on analogous compounds. |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for "this compound" would display signals for each unique carbon atom.

The carbon of the N-methyl group will appear at the highest field (lowest ppm value). The carbons of the imidazole ring (C2, C4, and C5) and the cyano group (-CN) will resonate at lower fields. The C5 carbon, being attached to the electron-donating amino group, is expected to be shielded compared to the C4 carbon, which is bonded to the electron-withdrawing cyano group. The cyano carbon itself will have a characteristic chemical shift in the 115-120 ppm range.

A table of predicted ¹³C NMR chemical shifts, based on data from similar cyanoimidazole structures rsc.org, is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 30 - 35 |

| C4 (attached to -CN) | 95 - 105 |

| C5 (attached to -NH₂) | 150 - 155 |

| C2 | 135 - 140 |

| CN | 115 - 120 |

| Predicted data based on analogous compounds. |

The unambiguous assignment of the N-methyl group to the N1 position in the imidazole ring is crucial and can be definitively confirmed using Nuclear Overhauser Effect (NOE) spectroscopy. NOE studies are instrumental in determining the spatial proximity of atoms.

In the case of "this compound," irradiating the N-methyl protons should result in an enhancement of the signal for the proton at the C2 position of the imidazole ring, as they are in close spatial proximity. Conversely, no significant NOE would be expected between the N-methyl protons and the amino group protons at C5, which are further away. This observation provides conclusive evidence for the 1,5-disubstitution pattern over the 1,4-isomer. This technique has been successfully employed for the regioassignment of other N-methylated cyanoimidazole derivatives Current time information in Bangalore, IN..

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of "this compound." Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for this purpose bldpharm.commdpi.com. The exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the chemical formula.

Table of Predicted HRMS Data

| Formula | Calculated Monoisotopic Mass (Da) | Ion | Predicted m/z |

|---|---|---|---|

| C₅H₆N₄ | 122.0592 | [M+H]⁺ | 123.0665 |

Predicted data.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. For "this compound," the fragmentation pattern would be influenced by the stability of the imidazole ring and the nature of its substituents.

It has been noted that regioisomeric cyanoimidazole esters can exhibit very similar fragmentation patterns, which can make differentiation by mass spectrometry alone challenging Current time information in Bangalore, IN.. However, some characteristic fragmentation pathways can be predicted. The imidazole ring itself is relatively stable. Likely fragmentation would involve the loss of small neutral molecules or radicals from the substituents. For instance, the loss of a hydrogen cyanide (HCN) molecule from the cyano group or cleavage of the methyl group could be anticipated fragmentation pathways. Analysis of these daughter ions provides valuable structural information researchgate.netresearchgate.net.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of a molecule like this compound. IR spectroscopy provides insight into the vibrational modes of functional groups, confirming their presence, while UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), cyano (-C≡N), and N-methylimidazole moieties. Analysis of related structures, such as other substituted cyanoimidazoles, allows for a reliable prediction of the spectral features. researchgate.net

Key expected vibrations include:

N-H Stretching: The amino group should produce one or two distinct bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorptions from the N-methyl group and the C-H bond on the imidazole ring are anticipated just below and above 3000 cm⁻¹, respectively.

C≡N Stretching: A sharp, strong absorption band characteristic of the nitrile group is expected in the 2260-2220 cm⁻¹ range. The conjugation with the imidazole ring may shift this frequency slightly.

N-H Bending: The scissoring vibration of the primary amine is predicted to appear in the 1650-1580 cm⁻¹ region.

C=N and C=C Stretching: The imidazole ring itself will give rise to several stretching vibrations in the 1600-1450 cm⁻¹ fingerprint region.

Table 1: Expected FT-IR Absorption Bands for this compound This table presents theoretically expected data based on standard functional group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3450 - 3250 | Medium |

| Cyano (-C≡N) | C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Imidazole Ring | C=N and C=C Stretch | 1600 - 1450 | Medium-Variable |

| Methyl (-CH₃) / Imidazole C-H | C-H Stretch | 3150 - 2850 | Medium-Weak |

The UV-Vis spectrum of this compound is governed by the electronic transitions within its heteroaromatic system. The imidazole ring, the cyano group (-C≡N), and the amino group (-NH₂) all influence the absorption profile. The imidazole ring and the conjugated cyano group act as the primary chromophores (light-absorbing parts). The amino group, with its lone pair of electrons on the nitrogen atom, functions as a powerful auxochrome, a group that modifies the absorption of a chromophore.

The interaction between the amino group's lone pair and the π-system of the cyano-imidazole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to an unsubstituted imidazole. This is due to the donation of electron density from the amino group, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. An n→π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed, typically as a lower-intensity shoulder at a longer wavelength than the primary π→π* absorption. Studies on structurally similar amino-cyano heterocyclic compounds support the expectation of strong absorption bands in the UV region.

Table 2: Expected Electronic Absorption Data for this compound This table presents theoretically expected data based on the compound's chromophores and auxochromes.

| Expected Transition | Typical Wavelength Range (λmax, nm) | Originating Groups |

|---|---|---|

| π → π | 250 - 300 | Imidazole ring conjugated with Cyano group, influenced by Amino group |

| n → π | >300 | Lone pair electrons on Nitrogen atoms |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry, providing a framework for calculating the electronic structure of molecules and predicting a wide range of properties.

Geometry Optimization

This process determines the lowest energy arrangement of atoms in a molecule, providing insights into bond lengths, bond angles, and dihedral angles. For 5-Amino-4-cyano-1-methylimidazole, specific optimized geometric parameters from DFT calculations have not been reported in the literature.

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates chemical stability. There is no published data detailing the HOMO-LUMO energies or the frontier molecular orbital distributions for this compound.

Thermodynamic Parameters

DFT calculations can be used to predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the stability and reaction spontaneity of a compound. Specific calculated thermodynamic data for this compound are not available.

Simulated Spectroscopic Data (IR, UV-Vis)

Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's vibrational modes and electronic transitions. Simulated spectroscopic data for this compound has not been documented.

Molecular Docking and Dynamics Simulations

These computational techniques are vital in drug discovery and materials science. Molecular docking predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, while molecular dynamics simulates the movement of atoms and molecules over time. There are no published molecular docking or dynamics simulation studies specifically featuring this compound.

Mechanistic Investigations via Computational Methods

Computational methods are frequently employed to elucidate the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. While this compound is used in syntheses, computational studies detailing the mechanisms of these reactions involving this specific compound are not present in the available literature.

Reaction Pathway Elucidation

Detailed computational elucidation of reaction pathways for this compound remains a niche area of research. The majority of computational studies involving this or closely related imidazole (B134444) structures focus on their role as ligands in the formation of metal complexes or as building blocks for more complex heterocyclic systems.

In the context of coordination chemistry, DFT calculations have been employed to understand the formation of copper(II) complexes where the related ligand, 4,5-dicyano-1-methylimidazole, undergoes a copper-stimulated alcoholysis. researchgate.netmdpi.com These studies reveal that the presence of the metal center is crucial for activating a cyano group towards nucleophilic attack by an alcohol. researchgate.netmdpi.com This suggests a potential reaction pathway for this compound where a metal catalyst could selectively activate the cyano group for further transformations.

Furthermore, theoretical studies on the synthesis of different heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines from related 5-aminopyrazole precursors, often involve computational analysis of cyclization mechanisms. rsc.org These studies highlight the role of various reagents and conditions in directing the regioselectivity of such reactions. While not directly applicable to this compound, these investigations provide a framework for how its own cyclization reactions, for instance, in the synthesis of purine (B94841) analogs, could be modeled to understand the operative reaction pathways.

Transition State Analysis

Direct transition state analysis for reactions of this compound is not prominently featured in current literature. Transition state calculations are fundamental to understanding the kinetics and feasibility of a reaction pathway, providing critical information on the energy barriers of each step.

However, computational studies on analogous systems offer a glimpse into the types of transition states that might be involved in its reactions. For example, DFT calculations on the cyclization of other nitrogen-containing heterocycles have successfully identified and characterized the transition states for intramolecular bond formations. mdpi.com These studies often reveal the concerted or stepwise nature of the reaction and the geometry of the highest energy point along the reaction coordinate.

In the context of the aforementioned copper-catalyzed alcoholysis of 4,5-dicyano-1-methylimidazole, while the full transition state analysis of the ligand transformation is not the primary focus, the computational models of the resulting complexes provide optimized geometries that are essential starting points for any subsequent mechanistic investigation. researchgate.netmdpi.com The calculated bond lengths and angles in these complexes offer clues about the electronic distribution and steric factors that would influence the transition states of reactions involving the imidazole core.

Reactivity and Derivatization Pathways for Advanced Synthetic Applications

Reactions at the Amino Group

The exocyclic amino group at the C5 position of 5-Amino-4-cyano-1-methylimidazole is a primary site for electrophilic attack. Its nucleophilic character enables a variety of derivatization reactions, most notably acylation. The reactivity can be modulated by the reaction conditions and the nature of the electrophilic reagent.

Acylation reactions, for instance, are commonly performed to introduce carbonyl functionalities. Studies on related aminoimidazoles, such as ethyl 5-amino-1-benzylimidazole-4-carboxylate, demonstrate that reactions with reagents like acetic anhydride (B1165640) or acetyl chloride can yield 5-N-mono- or 5-N,N-di-acetylamino derivatives, depending on the conditions. rsc.org This suggests that the amino group of this compound can be selectively acylated. The presence of the electron-withdrawing cyano group can influence the nucleophilicity of the amino group, potentially requiring specific catalysts or conditions to achieve high yields.

Alkylation of the amino group is another potential derivatization pathway. While direct N-alkylation of the exocyclic amino group can be challenging, certain methods, such as those employing strong bases like butyllithium (B86547) followed by an alkyl halide, have been shown to methylate the amino group in similar imidazole (B134444) systems. rsc.org

Table 1: Representative Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride / Acetyl Chloride | 5-Acylamino-4-cyano-1-methylimidazole | rsc.org |

Reactions at the Cyano Group

The cyano group at the C4 position is a key functional handle that can undergo various transformations, significantly expanding the synthetic utility of the parent molecule. cymitquimica.com These reactions primarily involve hydrolysis to carboxylic acid derivatives and nucleophilic additions to the carbon-nitrogen triple bond.

Hydrolysis Reactions

The nitrile functionality can be converted into a carboxamide or a carboxylic acid group through hydrolysis, typically under strong acidic or basic conditions. This transformation is a fundamental step in the synthesis of many biologically relevant imidazole derivatives. For example, a patented process describes the hydrolysis of the closely related 5-amino-4-cyanoimidazole to 5-aminoimidazole-4-carboxamide (B1664886). google.com This reaction is achieved by heating the compound in a strongly alkaline aqueous medium, such as 1.5 N sodium hydroxide (B78521) solution, at elevated temperatures (125-130°C). google.com A similar protocol can be applied to this compound to yield 5-Amino-1-methylimidazole-4-carboxamide. The resulting carboxamide is a valuable intermediate for further synthetic manipulations.

Table 2: Hydrolysis of the Cyano Group

| Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 5-Amino-4-cyanoimidazole | 1.5 N NaOH, 125-130°C, 6 hours | 5-Aminoimidazole-4-carboxamide | google.com |

Nucleophilic Additions to Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the construction of more complex side chains on the imidazole ring.

One notable example is the copper-stimulated alcoholysis of the cyano group. In studies involving the related 1-methyl-4,5-dicyanoimidazole, reactions with copper(II) halides in alcohol solvents (methanol or ethanol) led to the nucleophilic addition of the alcohol to one of the cyano groups. mdpi.comresearchgate.net This process, which is facilitated by the Lewis acidity of the copper(II) ion, results in the formation of a carboximidate ligand that chelates to the metal center. mdpi.com This demonstrates that the cyano group on the 1-methylimidazole (B24206) scaffold can be activated towards nucleophilic attack by alcohols in the presence of a suitable metal catalyst.

Furthermore, strong carbon nucleophiles like organolithium reagents can add to the cyano group. The reaction of 1-methyl-4,5-dicyanoimidazole with n-butyllithium has been shown to result in the addition of the butyl group to one of the nitriles, leading to the formation of an enaminonitrile after rearrangement. umich.edu These examples highlight the potential for carbon-carbon and carbon-heteroatom bond formation at the C4 position via nucleophilic addition to the cyano group.

Ring Transformations and Annulation Reactions

The adjacent amino and cyano groups in this compound make it an ideal precursor for annulation reactions, where a new ring is fused onto the imidazole core. This strategy is a powerful tool for the synthesis of polycyclic heterocyclic systems, including purine (B94841) analogues and other pharmacologically relevant scaffolds.

Formation of Fused Heterocycles

The reaction of o-aminonitriles with various reagents containing two electrophilic centers is a classic and efficient method for constructing fused heterocyclic rings. For instance, 5-amino-1-aryl-4-cyanoimidazoles can be converted into the corresponding purine derivatives. researchgate.net This is typically achieved by first reacting the aminocyanoimidazole with an orthoformate, like triethyl orthoformate, to form an intermediate imidate, which then cyclizes upon treatment with an amine, such as ammonia (B1221849) or hydrazine. researchgate.net This general pathway allows for the construction of the pyrimidine (B1678525) ring of the purine system.

Similarly, reactions with other small molecules can lead to different fused systems. The reaction of 5-amino-4-cyanoformimidoyl-1H-imidazole with ketones leads to the formation of 1,2-dihydropurines. rsc.org Analogous reactivity is expected for this compound, making it a valuable starting material for libraries of fused imidazoles like imidazo[4,5-b]pyridines and other related structures. researchgate.net

Conversions to Pyrazolo[1,5-a]pyrimidines

While the direct conversion of this compound to a pyrazolo[1,5-a]pyrimidine (B1248293) is not a direct fusion, the underlying synthetic strategy for forming the pyrimidine ring is highly relevant. The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established process that typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound (such as acetylacetone) or a β-ketoester (like ethyl acetoacetate). nih.govresearchgate.net

This reaction proceeds via an initial condensation between the exocyclic amino group of the aminopyrazole and one of the carbonyl groups of the β-dicarbonyl compound, forming an enamine intermediate. Subsequent intramolecular cyclization occurs through the attack of the pyrazole (B372694) ring nitrogen onto the second carbonyl group, followed by dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine system. researchgate.net Although the starting material in this case is an imidazole, the same principle of reacting the o-aminonitrile functionality with a 1,3-dielectrophile can be applied to construct a fused pyrimidine ring, leading to imidazo[1,5-a]pyrimidines. This reaction class highlights the potential for creating diverse fused heterocyclic systems from this compound.

Table 3: Annulation Reactions for Fused Heterocycle Synthesis

| Starting Heterocycle Type | Reagent Example | Fused Product Type | Reference |

|---|---|---|---|

| 5-Amino-1-aryl-4-cyanoimidazole | 1. Triethyl orthoformate2. Ammonia/Hydrazine | Purines | researchgate.net |

| 5-Aminopyrazole | Acetylacetone (β-Diketone) | Pyrazolo[1,5-a]pyrimidine | nih.govresearchgate.net |

| 5-Aminopyrazole | Ethyl acetoacetate (B1235776) (β-Ketoester) | Pyrazolo[1,5-a]pyrimidinone | researchgate.net |

Derivatization to Pyrrolo-fused Heterocycles

The strategic derivatization of this compound into more complex, fused heterocyclic systems represents a significant pathway for expanding its synthetic utility. One of the key transformations in this regard is the construction of pyrrolo-fused heterocycles, particularly imidazo[4,5-b]pyridines. These structures, which are isomers of purines, are of considerable interest in medicinal chemistry. The fusion of a pyrrole-like ring system onto the imidazole core is typically achieved through cyclization reactions involving the 5-amino group and the adjacent C4 carbon of the imidazole ring.

Research has demonstrated that 5-amino-1-methylimidazoles can serve as effective precursors for the synthesis of 3-methyl-3H-imidazo[4,5-b]pyridines. benthamdirect.comingentaconnect.comresearchgate.netingentaconnect.com This transformation is generally accomplished through condensation and subsequent cyclization with 1,3-dicarbonyl compounds, such as malondialdehydes or 1,3-diketones. benthamdirect.comingentaconnect.comresearchgate.netingentaconnect.com

The reaction mechanism proceeds via an initial condensation between the 5-amino group of the imidazole and one of the carbonyl groups of the 1,3-dicarbonyl compound. The resulting intermediate then undergoes an intramolecular cyclization, where the nucleophilic carbon of the enamine intermediate attacks the C4 position of the imidazole ring, leading to the formation of the fused pyridine (B92270) ring. ingentaconnect.com This annulation process effectively constructs the imidazo[4,5-b]pyridine scaffold.

Interestingly, studies have shown that the yields of these cyclization reactions can be significantly improved by the addition of a secondary amine, such as pyrrolidine (B122466), to the reaction mixture. benthamdirect.comingentaconnect.comresearchgate.netingentaconnect.com It is proposed that the pyrrolidine acts as a catalyst, facilitating the dehydration step in the formation of the enamine intermediate. For optimal results, the pyrrolidine is typically added after the initial condensation has occurred. ingentaconnect.com

The versatility of this method allows for the synthesis of a variety of substituted imidazo[4,5-b]pyridines by employing different 1,3-dicarbonyl compounds. While the presence of the 4-cyano group on the starting imidazole adds to its electronic and steric properties, the fundamental reactivity pattern for the formation of the fused pyridine ring remains a viable and documented pathway.

The following table summarizes the key aspects of this derivatization pathway:

| Starting Material Precursor | Reagents | Additive | Resulting Heterocycle |

| 5-Amino-1-methylimidazole | Malondialdehydes, 1,3-Diketones | Pyrrolidine | 3-Methyl-3H-imidazo[4,5-b]pyridines |

Precursor for Purine Synthesis

The structural similarity of this compound to endogenous purine precursors makes it a valuable starting material for the synthesis of a wide range of purine derivatives. The imidazole ring constitutes the five-membered ring of the purine, while the amino and cyano groups are strategically positioned to facilitate the construction of the fused pyrimidine ring.

The conversion of 5-amino-1-substituted-imidazole-4-carbonitriles into 6-aminopurines (adenines) is a well-established synthetic route. This transformation typically involves a two-step process. First, the imidazole derivative is treated with a one-carbon source, such as triethyl orthoformate, often in the presence of an activating agent like acetic anhydride, to form an intermediate ethoxyformimidate. This intermediate is then reacted with ammonia, which displaces the ethoxy group and facilitates the final ring closure to yield the 9-substituted adenine (B156593) derivative acs.org. This method provides a high-yield pathway to various 9-aryl-6-aminopurines acs.org. The 2-(5-amino-1-phenyl or benzyl)-4-(cyanoformimidoyl)-1H-imidazoles have also been identified as crucial intermediates in the synthesis of 6-aminopurines acs.orgresearchgate.net.

Table 1: Synthesis of 9-Substituted 6-Aminopurines

| Starting Material | Reagents | Product | Reference |

| 5-Amino-1-aryl-1H-imidazole-4-carbonitrile | 1. HC(OEt)₃, Ac₂O2. Ammonia | 9-Aryl-6-aminopurine | acs.org |

| 2-(5-Amino-1-benzyl)-4-(cyanoformimidoyl)-1H-imidazole | Various (e.g., cyclization reactions) | 6-Amino-purine derivatives | researchgate.net |

Closely related precursors, such as 5-amino-4-(cyanoformimidoyl)-1H-imidazole, are instrumental in the synthesis of dihydropurines. The reaction of these formimidoyl derivatives with aldehydes or ketones can lead to the formation of 1,2-dihydropurines researchgate.net. For instance, the reaction between 5-amino-4-(cyanoformimidoyl)-1H-imidazole and an aldehyde can produce 6-carbamoyl-1,2-dihydropurines researchgate.net. This reaction highlights the utility of the cyanoformimidoyl group as a reactive handle for constructing the pyrimidine portion of the purine scaffold acs.orgresearchgate.net.

In biological systems, purines are synthesized de novo through a highly conserved pathway starting from 5-phosphoribosyl-1-pyrophosphate (PRPP) beilstein-journals.orgingentaconnect.com. A key intermediate in this pathway is 5-aminoimidazole ribonucleotide (AIR), which contains the core imidazole structure beilstein-journals.org. This compound serves as a synthetic analog of this crucial biological precursor.

The de novo pathway involves ten enzymatic steps to produce inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived beilstein-journals.org. The formation of the imidazole ring of AIR is a critical stage in this process. Mechanistic studies, often involving synthetic analogs, provide insights into the function of the enzymes involved and the regulation of the pathway beilstein-journals.orgrsc.org. For example, the enzyme encoded by the purF gene catalyzes the rate-limiting first step of the pathway ingentaconnect.com. The study of how purine biosynthesis intersects with other cellular pathways, such as the production of the second messenger cyclic di-AMP (c-di-AMP), is an active area of research, revealing complex regulatory networks within the cell ingentaconnect.comrsc.org.

Building Block for Other Heterocyclic Systems

The reactivity of this compound extends beyond purine synthesis, allowing it to serve as a building block for other fused heterocyclic systems.

Pyrazolo[3,4-d]pyrimidines are recognized as important heterocyclic scaffolds, often considered isosteres of purines in medicinal chemistry nih.gov. However, the synthesis of this particular scaffold does not typically start from imidazole precursors like this compound. Instead, the common and well-documented synthetic routes to pyrazolo[3,4-d]pyrimidines begin with substituted pyrazole precursors, such as 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate esters nih.govsemanticscholar.orgresearchgate.net. These pyrazole building blocks already contain the necessary five-membered ring, which is then annulated with a one-carbon source or other reagents to form the fused pyrimidine ring researchgate.net.

While purine formation is the major reaction pathway, 5-amino-4-cyanoimidazole derivatives can also give rise to other, more complex fused systems. Research has shown that the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with certain ketones can yield minor amounts of novel imidazo[1,5-c]imidazole derivatives alongside the major dihydropurine products researchgate.net. Specifically, the reaction with ketones like diethyl ketone, dibutyl ketone, and dibenzyl ketone has been reported to produce 7-amino-1-carbamoyl-3,3-disubstituted 3H-imidazo[1,5-c]imidazoles as isolable byproducts researchgate.net. This demonstrates a competing cyclization pathway where the cyanoformimidoyl group reacts intramolecularly with the imidazole ring nitrogen and the amino group, facilitated by the ketone.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Routes

Future synthetic research concerning 5-Amino-4-cyano-1-methylimidazole and its derivatives is focused on enhancing efficiency, regioselectivity, and environmental sustainability. Key areas of exploration include the development of multi-component, one-pot reactions and the use of innovative catalytic systems to streamline synthetic processes and reduce waste.

One promising direction is the adoption of green chemistry principles, particularly the use of water as a reaction medium. bohrium.com The development of aqueous synthetic routes, potentially aided by phase-transfer catalysts, could offer an environmentally benign alternative to traditional methods that rely on volatile organic solvents. bohrium.com Another area of intense research is the application of advanced catalytic methods. This includes palladium-catalyzed cross-coupling reactions, which could be used to introduce a wide array of substituents onto the imidazole (B134444) core, and regioselective C-H functionalization, a technique that allows for direct modification of the heterocyclic ring with high precision. beilstein-journals.orgmdpi.com Such methods are crucial for overcoming challenges related to the formation of undesired regioisomers, a common problem in the synthesis of substituted imidazoles. beilstein-journals.org

Table 1: Emerging Synthetic Strategies for Imidazole Derivatives

| Strategy | Description | Potential Advantages |

|---|---|---|

| Aqueous Synthesis | Utilizes water as the solvent, often with the aid of phase-transfer catalysts or surfactants to overcome solubility issues. bohrium.com | Environmentally friendly, reduced use of harmful organic solvents, potential for unique reactivity and selectivity. bohrium.com |

| One-Pot, Multi-Component Reactions | Combines three or more reactants in a single reaction vessel to form a complex product in a sequential manner. rsc.org | Increased efficiency, reduced waste, time and resource savings. rsc.org |

| Advanced Catalysis | Employs transition metals (e.g., Palladium) for cross-coupling (e.g., Negishi, Suzuki) or C-H activation reactions. beilstein-journals.orgbeilstein-journals.org | High regioselectivity, functional group tolerance, access to a diverse range of derivatives. beilstein-journals.orgbeilstein-journals.org |

| Domino Reactions | A sequence of intramolecular reactions triggered by a single event, proceeding without the need for additional reagents or catalysts. researchgate.net | High atom and step economy, rapid construction of molecular complexity. researchgate.net |

Advanced Functional Material Development

The distinct electronic and coordinating properties of this compound make it an attractive candidate for the development of advanced functional materials. Its multiple nitrogen-containing groups (amino, cyano, and imidazole ring nitrogens) can act as coordination sites for metal ions, paving the way for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Research in this area focuses on synthesizing materials with specific electronic, magnetic, or photophysical properties. For instance, reactions of the related compound 4,5-dicyano-1-methylimidazole with copper(II) halides have been shown to produce coordination polymers where the metal centers are linked by the ligand, resulting in dimeric or polymeric structures. researchgate.net By carefully selecting the metal ion and reaction conditions, it may be possible to tune the properties of these materials for applications such as anisotropic conductors or magnetic switches. researchgate.net

Furthermore, the imidazole core is a component of various photoactive molecules. bohrium.com Future work could explore the incorporation of the this compound scaffold into larger conjugated systems to create novel organic dyes, sensors, or components for organic light-emitting diodes (OLEDs). The electron-rich nature of the imidazole ring, combined with the electron-withdrawing cyano group, creates a push-pull electronic system that is often conducive to interesting photophysical behaviors. nih.govstanford.edu The ability of the imidazole moiety to form extensive hydrogen-bonded networks also opens up possibilities in designing materials for proton conduction. stanford.edu

Table 2: Potential Applications in Functional Materials

| Material Type | Key Feature of this compound | Potential Application |

|---|---|---|

| Coordination Polymers/MOFs | Multiple nitrogen donor sites for metal binding (cyano, amino, imidazole). researchgate.net | Gas storage, catalysis, chemical sensing, magnetic materials. researchgate.net |

| Photoactive Materials | "Push-pull" electronic structure and extended π-system potential. bohrium.comnih.gov | Organic dyes, fluorescent probes, components for OLEDs. bohrium.com |

| Supramolecular Assemblies | Ability to participate in hydrogen bonding and π-π stacking. nih.govstanford.edu | Ion receptors, molecular switches, self-healing materials. nih.gov |

| Proton Conductors | Imidazole ring can act as both a hydrogen bond donor and acceptor. stanford.edu | Components for fuel cell membranes and electrochemical devices. stanford.edu |

Bio-inspired Systems and Mechanistic Probes

The structural resemblance of this compound to naturally occurring purines and their metabolic precursors, such as 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), makes it a compelling scaffold for designing bio-inspired systems and mechanistic probes. nih.gov This research avenue seeks to leverage the molecule's structure to interact with biological targets like enzymes and nucleic acids in a controlled manner.

A significant area of future investigation is the development of enzyme inhibitors. Given its purine-like core, derivatives of this compound could be designed as probes to study the active sites of enzymes involved in nucleotide metabolism, which are often targets in cancer therapy. nih.gov For example, conjugates derived from a similar 5-amino-4-cyano-imidazole core have been shown to inhibit topoisomerase-II, an enzyme critical for DNA replication in cancer cells. nih.gov Future work will likely focus on synthesizing libraries of derivatives to probe structure-activity relationships and enhance selectivity for specific enzyme targets. rsc.org

The imidazole scaffold is also central to the development of chemical probes and sensors for biological applications. nih.gov By attaching fluorophores or other reporter groups, this compound could be transformed into a probe for detecting specific metal ions, anions, or small molecules within a cellular environment. Its potential to interact with DNA also suggests its use as a scaffold for developing DNA intercalators or imaging agents. researchgate.net These bio-inspired tools are invaluable for understanding complex biological processes and the pathogenetic mechanisms of diseases, such as adenylosuccinate lyase (ADSL) deficiency, where related imidazole compounds accumulate. nih.gov

Q & A

Basic: What are the validated synthetic routes for 5-amino-4-cyano-1-methylimidazole, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves multi-step reactions, including condensation and cyclization steps. Evidence from analogous imidazole derivatives (e.g., 5-Nitroimidazole) highlights the importance of solvent selection and temperature control. For example, reactions in dichloromethane/trifluoroacetic acid (DCM/TFA) mixtures at room temperature yield 59–79% for structurally related compounds under optimized conditions . Key variables include:

- Catalyst use : Acidic conditions (e.g., TFA) enhance cyclization efficiency.

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on aryl reactants improve yields compared to electron-donating groups (e.g., -OCH₃) .

Advanced: How can computational methods resolve contradictions in receptor-binding predictions for this compound?

Answer:

Divergent receptor-binding predictions often arise from methodological differences in modeling. For example, hybrid approaches combining in silico docking with experimental validation (e.g., heterologous receptor expression) can reconcile discrepancies. Evidence from odorant receptor studies shows that models integrating multiple receptor datasets (e.g., 52 mouse and 10 human receptors) achieve higher correlation (∼70%) compared to single-receptor extrapolation . Key steps:

Data harmonization : Align computational parameters with experimental datasets (e.g., agonist profiles).

Multi-receptor validation : Test against genetically diverse receptors to reduce bias .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantification. For instance, 4(5)-methylimidazole in sugar-amino acid systems was quantified using reverse-phase HPLC with a C18 column and mobile phase (acetonitrile/water) at 254 nm . Key parameters:

- Detection limit : ≤0.1 ppm for structurally similar imidazoles.

- Sample preparation : Solid-phase extraction (SPE) minimizes matrix interference .

Advanced: How can researchers optimize the stability of this compound in aqueous solutions for long-term studies?

Answer:

Stability in aqueous media depends on pH and temperature. Evidence from 2-ethyl-4-methylimidazole studies shows:

- pH 7–9 : Maximum stability due to reduced hydrolysis.

- Storage : -20°C under nitrogen atmosphere prevents degradation .

- Degradation monitoring : Use NMR or LC-MS to track byproducts like cyanate or ammonia .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and chemical goggles (mandatory per TCI America guidelines) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Disposal : Follow federal/state regulations for hazardous waste; incineration is recommended for imidazole derivatives .

Advanced: What methodological frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on this compound?

Answer:

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous experimental design. For example:

- Novelty : Investigate understudied applications (e.g., catalytic roles in CO₂ separation, as seen in 2-ethyl-4-methylimidazole research) .

- Ethical compliance : Adhere to institutional review for toxicity testing, given the compound’s structural similarity to carcinogenic imidazoles (e.g., 4-methylimidazole) .

Basic: How do substituent variations (e.g., cyano vs. nitro groups) affect the reactivity of this compound?

Answer:

The cyano group (-CN) enhances electrophilicity at the C4 position, facilitating nucleophilic substitution. In contrast, nitro groups (-NO₂) increase oxidative instability but improve binding affinity in receptor studies. Comparative data from 5-chloro-1-methyl-4-nitroimidazole show reduced shelf life (shipping on blue ice required) versus cyano derivatives .

Advanced: What strategies mitigate data variability in spectroscopic characterization (e.g., NMR, IR) of this compound?

Answer:

- NMR calibration : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., TMS).

- IR validation : Compare experimental peaks with computational predictions (e.g., DFT simulations) to resolve ambiguities in functional group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。